molecular formula C8H9NO3 B11815411 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B11815411
M. Wt: 167.16 g/mol
InChI Key: AVXMSFJPZDFXFU-UHFFFAOYSA-N
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Description

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of a base such as potassium hydroxide (KOH) and subsequent acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and purification processes are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a compound of significant interest in various fields of research and industry.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1,2-dimethyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-5-6(8(11)12)3-4-7(10)9(5)2/h3-4H,1-2H3,(H,11,12)

InChI Key

AVXMSFJPZDFXFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1C)C(=O)O

Origin of Product

United States

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